Diethyl propionylmalonate
Description
Contextualization within Malonate Ester Chemistry
Diethyl propionylmalonate is a derivative of diethyl malonate, a cornerstone reagent in the field of malonate ester chemistry. The classical malonic ester synthesis utilizes diethyl malonate, or similar malonic acid esters, as a starting point for producing substituted acetic acids. wikipedia.org The chemistry of these compounds is characterized by the high acidity of the α-hydrogens (the hydrogens on the carbon situated between the two carbonyl groups). chemicalnote.comucalgary.ca This acidity, with a pKa of about 13 for diethyl malonate, allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. ucalgary.ca
This enolate is a potent carbon nucleophile that can readily participate in nucleophilic substitution reactions, typically with alkyl halides, to form alkylated diethyl malonate derivatives. chemicalnote.commasterorganicchemistry.com this compound is an example of such a derivative, where an acyl group (a propionyl group) has been added to the central carbon. Its synthesis often involves the acylation of a diethyl malonate enolate or a related derivative. mdma.chsemanticscholar.org The foundational principles of malonic ester chemistry—namely the activation of the central carbon by two flanking ester groups—are central to understanding the utility and reactivity of this compound. ucalgary.ca
Significance as a β-Keto Ester Derivative
Structurally, this compound is classified as a β-keto ester. This is a class of organic compounds containing a ketone functional group beta (β) to an ester group. fiveable.me This arrangement of functional groups imparts significant and synthetically useful reactivity. The presence of the two carbonyl groups (one from the ketone and one from the ester) flanking the central carbon atom makes the remaining α-hydrogen exceptionally acidic, even more so than in a simple malonic ester. This facilitates the formation of a highly stabilized enolate ion, which is a key reactive intermediate in many of its synthetic applications. fiveable.meaklectures.com
β-Keto esters are prized as building blocks in organic synthesis because they contain multiple electrophilic and nucleophilic sites, allowing for selective reactions under controlled conditions. rsc.orgresearchgate.net They can undergo alkylation, hydrolysis, and decarboxylation to produce a variety of ketones and other complex molecules. aklectures.com The versatility stemming from the β-keto ester motif makes this compound a powerful tool for constructing carbon-carbon bonds and introducing specific functional arrays into target molecules. fiveable.mersc.org
Overview of Research Trajectories
Research involving this compound often focuses on its utility as a precursor for more complex molecules, particularly heterocyclic systems and other functionally rich compounds. One common research application is its own efficient synthesis, typically via the acylation of diethyl malonate. A described method involves treating diethyl malonate with magnesium chloride and triethylamine, followed by the addition of propionyl chloride to yield this compound. uu.nl
Once synthesized, it serves as a key intermediate. For instance, it has been used in the synthesis of pyrazolin-5-one derivatives through cyclocondensation reactions with hydrazines. semanticscholar.org This highlights its role in building heterocyclic rings, which are common structural motifs in pharmaceuticals and agrochemicals. Furthermore, research has demonstrated its use in the preparation of potential herbicidal agents, such as diethyl-2-(2',4'-dichlorophenoxy)-propionyl-malonate, showcasing its application in agrochemical research. prepchem.comgoogle.com The compound's reactivity also makes it a candidate for palladium-catalyzed reactions, which have been shown to expand the utility of β-keto esters and malonates beyond their classical applications. nih.gov
Data Tables
Properties of this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | Diethyl 2-propionylpropanedioate | ncats.iochemsrc.com |
| CAS Number | 21633-77-2 | chemsrc.comnih.govsigmaaldrich.com |
| Molecular Formula | C10H16O5 | ncats.iochemsrc.comnih.gov |
| Molecular Weight | 216.23 g/mol | ncats.ionih.gov |
| Density | 1.091 g/cm³ | chemsrc.com |
| Boiling Point | 262 °C at 760 mmHg | chemsrc.com |
List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetic acid |
| Diethyl malonate |
| This compound |
| Magnesium chloride |
| Propionyl chloride |
| Pyrazolin-5-one |
| Sodium ethoxide |
| Triethylamine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-propanoylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-4-7(11)8(9(12)14-5-2)10(13)15-6-3/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYKFDRIECFSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176027 | |
| Record name | Malonic acid, propionyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21633-77-2 | |
| Record name | 1,3-Diethyl 2-(1-oxopropyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21633-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl propionylmalonate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl propionyl malonate | |
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| Record name | Malonic acid, propionyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL PROPIONYLMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ185I44ZB | |
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Synthetic Methodologies for Diethyl Propionylmalonate and Analogous Malonate Derivatives
Direct Synthesis of Diethyl Propionylmalonate
The most direct route to this compound involves the C-acylation of a diethyl malonate enolate with a suitable propionylating agent.
Acylation of Diethyl Malonate Enolates
This method introduces a propionyl group directly onto the α-carbon of diethyl malonate. The reaction begins with the deprotonation of diethyl malonate by a base to form the corresponding enolate, which then acts as a nucleophile, attacking an acylating agent such as propionyl chloride. guidechem.com
The efficiency and yield of the acylation reaction are highly dependent on the chosen reagents and conditions. Key parameters that require optimization include the base, solvent, temperature, and stoichiometry of the reactants.
Base Selection : The choice of base is critical for generating the enolate. While sodium ethoxide (NaOEt) is commonly used in malonic ester alkylations, stronger bases like sodium hydride (NaH) are often employed to ensure complete enolate formation for acylation. nih.gov Another effective method involves the use of an ethoxymagnesium derivative of the malonate, which can then be acylated with agents like benzoyl chloride, a strategy adaptable for propionyl chloride. orgsyn.org The base must be carefully selected to avoid side reactions; for instance, using an alkoxide different from the ester (e.g., methoxide (B1231860) with a diethyl ester) could lead to transesterification. wikipedia.org
Solvent Effects : The solvent can influence the reactivity of the enolate. Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly used. Studies on analogous alkylation reactions have shown that DMF can lead to higher yields compared to THF. nih.gov The choice of solvent also affects the solubility of the reagents and the stability of the enolate intermediate.
Stoichiometry and Temperature Control : To prevent undesired side reactions, such as multiple acylations (though less common than dialkylation), careful control of stoichiometry is necessary. Using a slight excess of the malonate can help minimize byproducts. nih.gov The reaction is typically initiated at a low temperature (e.g., 0 °C) during the addition of the acylating agent to manage the exothermic nature of the reaction, and then may be allowed to proceed at room temperature or with gentle heating. guidechem.com
| Parameter | Reagent/Condition | Purpose and Considerations |
|---|---|---|
| Acylating Agent | Propionyl Chloride (CH3CH2COCl) | Provides the propionyl group. Highly reactive electrophile. |
| Base | Sodium Hydride (NaH), Ethoxymagnesium Derivatives | Deprotonates diethyl malonate to form the nucleophilic enolate. Must be strong enough for complete conversion. |
| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF), Ether | Aprotic solvents are preferred to avoid protonating the enolate. Solvent choice affects reaction rate and yield. nih.gov |
| Temperature | 0 °C to room temperature | Low initial temperature controls the exothermic reaction, followed by stirring at room temperature to ensure completion. guidechem.com |
| Stoichiometry | Slight excess of diethyl malonate | Can help to minimize the formation of undesired byproducts. nih.gov |
The mechanism for the acylation of diethyl malonate is a two-step process involving nucleophilic acyl substitution.
Enolate Formation : A base abstracts an acidic α-hydrogen from diethyl malonate, creating a carbanion. This carbanion is stabilized by resonance, delocalizing the negative charge onto the oxygen atoms of both carbonyl groups, forming a doubly stabilized enolate ion. chemistrysteps.commasterorganicchemistry.com This enolate is the key nucleophilic intermediate in the reaction.
Nucleophilic Attack and Acyl Substitution : The nucleophilic carbon of the enolate attacks the electrophilic carbonyl carbon of propionyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. The final product is this compound, a β-keto diester.
A potential side reaction is O-acylation, where the oxygen atom of the enolate acts as the nucleophile. However, in the acylation of malonic esters, C-acylation is generally favored. The preference for C- versus O-acylation can be influenced by factors such as the solvent, counterion, and the nature of the electrophile. reddit.com
General Malonic Ester Synthesis Pathways Applicable to Diethyl Malonate Precursors
The classic malonic ester synthesis is a broader methodology that typically involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to produce a substituted carboxylic acid. libretexts.orglibretexts.org The initial alkylation step, which forms substituted diethyl malonate derivatives, is a foundational pathway analogous to the acylation described above.
Alkylation Reactions via Enolate Intermediates
The alkylation of diethyl malonate is a cornerstone reaction in organic synthesis for forming new carbon-carbon bonds. askthenerd.com The process is initiated by treating diethyl malonate with a base, most commonly sodium ethoxide in ethanol (B145695), to generate the enolate. ucalgary.cawikipedia.org This enolate then reacts with an electrophile, typically an alkyl halide, in a nucleophilic substitution reaction. organicchemistrytutor.com
The reaction proceeds via an SN2 mechanism, where the enolate nucleophile attacks the alkyl halide, displacing the halide leaving group. libretexts.org This step is most efficient with primary or methyl halides. Secondary halides react more slowly, and tertiary halides are unsuitable as they tend to undergo elimination reactions instead. askthenerd.com
A key feature of diethyl malonate is the presence of two acidic α-hydrogens, which allows for either mono- or dialkylation. wikipedia.orglibretexts.org
Monoalkylation : To achieve monoalkylation, one equivalent of base and one equivalent of an alkyl halide are typically used. After the first alkyl group is introduced, the resulting mono-substituted malonic ester still possesses one acidic α-hydrogen, making a second alkylation possible.
Dialkylation : Dialkylation can be achieved by repeating the deprotonation and alkylation steps. wikipedia.orglscollege.ac.in After the first alkylation, a second equivalent of base is added to form a new enolate, which is then treated with a second alkyl halide. The second alkyl group can be the same as or different from the first. However, dialkylation is often an undesired byproduct when monoalkylation is the goal. wikipedia.org Controlling the stoichiometry of the reactants is a primary strategy to favor the monoalkylated product; for example, using an excess of the malonate can reduce the likelihood of the monoalkylated product being deprotonated for a second time. nih.gov
| Strategy | Reactants (Typical Stoichiometry) | Intermediate Product | Key Considerations |
|---|---|---|---|
| Monoalkylation | 1. Diethyl Malonate
2. ~1 eq. Base (e.g., NaOEt)
3. ~1 eq. Alkyl Halide (R-X) | Diethyl Alkylmalonate | Dialkylation can occur as a side reaction. Using excess malonate can improve selectivity for the mono-substituted product. nih.govwikipedia.org |
| Dialkylation | 1. Diethyl Malonate
2. ~2 eq. Base (e.g., NaOEt)
3. ~2 eq. Alkyl Halide(s) (R-X, R'-X) | Diethyl Dialkylmalonate | Can be performed sequentially to introduce two different alkyl groups (R and R'). organicchemistrytutor.com Requires more forcing conditions. researchgate.net |
Stereoselective Alkylation Approaches
The creation of chiral centers with high enantiomeric purity is a significant goal in organic synthesis, particularly in the pharmaceutical industry. Stereoselective alkylation of malonate derivatives offers a powerful method for achieving this, and these principles can be extended to the synthesis of chiral this compound. Two primary strategies dominate this field: the use of chiral auxiliaries and phase-transfer catalysis.
Chiral Auxiliaries:
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov In the context of malonate alkylation, a chiral auxiliary can be attached to the malonate moiety, inducing facial selectivity during the enolate's reaction with an electrophile. While specific examples for the propionylation of a diethyl malonate-derived chiral auxiliary are not prevalent in the reviewed literature, the general principle is well-established. For instance, imidazolidinones have been employed as chiral auxiliaries for the stereoselective formation of quaternary stereogenic centers via alkylation of α-substituted malonates.
Phase-Transfer Catalysis (PTC):
Phase-transfer catalysis has emerged as a highly effective and practical method for enantioselective alkylation of malonates. frontiersin.orgresearchgate.netnih.gov This technique involves the use of a chiral catalyst, often a quaternary ammonium (B1175870) salt derived from cinchona alkaloids, to transport the malonate enolate from an aqueous or solid phase into an organic phase where the alkylation reaction occurs. figshare.com This approach has been successfully applied to the synthesis of various chiral α,α-dialkylmalonates with high yields and excellent enantioselectivities. frontiersin.orgresearchgate.net
An efficient synthesis of chiral malonates has been achieved through the enantioselective α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates using (S,S)-3,4,5-trifluorophenyl-NAS bromide as a phase-transfer catalyst. frontiersin.org This methodology yields versatile chiral building blocks with a quaternary carbon center in high chemical yields (up to 99%) and with outstanding enantioselectivities (up to 98% ee). frontiersin.orgresearchgate.net
| Alkylating Agent | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Benzyl (B1604629) Bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Toluene | -40 | 99 | 98 | frontiersin.org |
| Allyl Bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Toluene | -40 | 95 | 96 | frontiersin.org |
| Propargyl Bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Toluene | -40 | 92 | 95 | frontiersin.org |
Carbonylation Strategies for Labeled Malonates
Isotopically labeled compounds are indispensable tools in various fields, including metabolic studies, drug discovery, and mechanistic investigations. Carbonylation reactions utilizing isotopically labeled carbon monoxide (e.g., ¹¹CO, ¹³CO, ¹⁴CO) provide a direct and efficient route for the introduction of a labeled carbonyl group into organic molecules, including malonate derivatives.
The synthesis of labeled diethyl malonate can be achieved through transition metal-mediated carbonylation processes. For instance, rhodium-mediated synthesis has been employed to produce [¹¹C]diethyl malonate. researchgate.net This methodology highlights the potential for creating labeled this compound by adapting the reaction precursors. Palladium-catalyzed carbonylation reactions have also been extensively developed for the synthesis of ¹¹C-labeled esters. researchgate.net
A general approach involves the carbonylation of a suitable precursor with labeled carbon monoxide in the presence of a transition metal catalyst and an alcohol. For the synthesis of labeled this compound, this could conceptually involve the carbonylation of an ethyl-α-halopropionate in the presence of ethanol and a suitable catalyst system.
| Labeled Precursor | Catalyst | Reaction | Product | Reference |
| [¹¹C]CO | Rhodium complex | Carbonylation | [¹¹C]Diethyl malonate | researchgate.net |
| [¹¹C]CO | Palladium-Xantphos complex | Carbonylation | ¹¹C-labeled esters | researchgate.net |
Derivatization from Cyanoacetic Acid Derivatives
An alternative and economically viable route to this compound involves the use of cyanoacetic acid derivatives as starting materials. This strategy typically proceeds through a Knoevenagel condensation, followed by hydrolysis and esterification. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as ethyl cyanoacetate (B8463686), to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. researchgate.net
For the synthesis of this compound, the process would commence with the Knoevenagel condensation of propanal with ethyl cyanoacetate. This reaction is typically catalyzed by a weak base, such as an amine. The resulting ethyl 2-cyano-2-pentenoate can then be subjected to hydrolysis to convert the nitrile group to a carboxylic acid, followed by esterification to yield the final this compound.
Patents have described the continuous synthesis of diethyl methylmalonate from 2-cyanopropionic acid and ethanol, showcasing the industrial applicability of this synthetic route. google.com A similar process can be envisioned for this compound starting from 2-cyanopentanoic acid. The synthesis of diethyl malonate itself is also well-established from cyanoacetic acid, involving steps of neutralization, cyanation, acidification, and esterification. google.comgoogle.com
| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Final Product | Reference |
| Propanal | Ethyl Cyanoacetate | Weak Base (e.g., Piperidine) | Ethyl 2-cyano-2-pentenoate | This compound | researchgate.net |
| 2-Cyanopropionic acid | Ethanol | Sulfuric Acid | - | Diethyl methylmalonate | google.com |
| Cyanoacetic acid | Ethanol | 12-Tungstophosphoric acid | - | Diethyl malonate | google.comgoogle.com |
Flow Chemistry Applications in Malonate Synthesis
Flow chemistry, utilizing microreactors or continuous flow reactors, has garnered significant attention in recent years as a powerful tool for chemical synthesis. This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction parameters, and facile scalability.
The synthesis of malonate derivatives is well-suited for adaptation to flow chemistry conditions. The Knoevenagel condensation, a key step in the synthesis from cyanoacetic acid derivatives, has been successfully performed in microreactors. The high surface-area-to-volume ratio in microreactors allows for efficient mixing and temperature control, often leading to higher yields and shorter reaction times compared to batch reactions.
While a specific continuous flow synthesis of this compound has not been detailed in the reviewed literature, the principles are directly applicable. A flow process could be designed where streams of propanal and ethyl cyanoacetate are continuously mixed in the presence of a solid-supported base catalyst within a heated microreactor. The output stream containing the condensed product could then be directed to subsequent in-line purification or further reaction modules for hydrolysis and esterification, creating a fully integrated and automated synthesis. A patent for the continuous synthesis of diethyl methylmalonate suggests the industrial viability of such flow processes for related compounds. google.com
Advantages of Flow Chemistry for Malonate Synthesis:
Enhanced Safety: Small reaction volumes minimize the risks associated with exothermic reactions or the handling of hazardous reagents.
Improved Efficiency: Precise control over reaction time, temperature, and stoichiometry leads to higher yields and purities.
Rapid Optimization: The ability to quickly vary reaction parameters allows for rapid optimization of reaction conditions.
Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by numbering up the reactors, rather than requiring larger, more complex batch reactors.
Advanced Applications in Chemical Synthesis and Materials Science
Utility as a Versatile Building Block in Organic Synthesis
Diethyl propionylmalonate is a highly functionalized molecule that offers multiple reactive sites for chemical transformations. Its versatility stems from the combination of three key functional groups integrated into its structure: a ketone, and two ester moieties. The carbon atom situated between these groups (the α-carbon) is particularly reactive.
The core versatility of this compound can be attributed to the following structural features:
Acidic α-Hydrogen: The single hydrogen atom on the carbon alpha to all three carbonyl groups (one ketone, two esters) is significantly acidic. This allows for easy deprotonation by a suitable base to form a stabilized enolate ion. This nucleophilic enolate is central to many of its synthetic applications.
Ketone Carbonyl Group: The propionyl group's ketone function can undergo reactions typical of ketones, such as reduction, reductive amination, or condensation reactions.
Ester Groups: The two ethyl ester groups can be hydrolyzed to carboxylic acids, which can then undergo decarboxylation. They can also participate in transesterification or be converted to amides.
This combination of reactive sites allows this compound to be employed in sequential reactions to build complex carbon skeletons, making it a valuable intermediate in synthetic chemistry.
Precursor in Complex Molecule Synthesis
The unique structural arrangement of this compound makes it an ideal starting point for the synthesis of a wide array of more complex molecules, including substituted carboxylic acids, other β-keto esters, and diverse heterocyclic systems.
Synthesis of Substituted Carboxylic Acids
While the classic malonic ester synthesis uses diethyl malonate to produce substituted acetic acids, this compound can be used to generate more complex carboxylic acids or ketones. ucalgary.cawikipedia.org The typical synthetic sequence involves alkylation followed by hydrolysis and decarboxylation.
The process begins with the deprotonation of the α-carbon with a base (e.g., sodium ethoxide) to form an enolate. This enolate then acts as a nucleophile, attacking an alkyl halide (R-X) in a substitution reaction. askthenerd.com Subsequent acidic hydrolysis converts the two ester groups into carboxylic acids. Upon heating, the resulting β-keto diacid intermediate readily undergoes decarboxylation (loss of CO₂), leading to the formation of a β-keto acid, which itself can decarboxylate to yield a ketone. ucalgary.cayoutube.com This pathway is more analogous to the acetoacetic ester synthesis and is a reliable method for producing α-substituted ketones.
Table 1: Synthesis of α-Substituted Ketones from this compound
| Step | Reagent(s) | Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Enolate Formation | Sodium Ethoxide (NaOEt) | Nucleophilic enolate | Deprotonation of the acidic α-hydrogen |
| 2. Alkylation | Alkyl Halide (R-X) | α-Alkyl-α-propionylmalonate | Formation of a new carbon-carbon bond |
Formation of β-Keto Esters and Derivatives
This compound is itself a prime example of a β-keto ester. Its synthesis demonstrates a fundamental reaction pathway starting from the more common reagent, diethyl malonate. askfilo.comguidechem.com The formation involves the acylation of the diethyl malonate enolate.
In this synthesis, diethyl malonate is first treated with a strong base, such as sodium ethoxide, to generate its corresponding enolate. This enolate is then acylated using an acylating agent like propionyl chloride or propanoic anhydride. The reaction results in the substitution of one of the acidic methylene (B1212753) protons of diethyl malonate with a propionyl group, yielding this compound. This C-acylation reaction is a standard and effective method for preparing various β-keto esters, which are valuable intermediates in organic synthesis. guidechem.com
Construction of Heterocyclic Systems
The 1,3-dicarbonyl moiety within this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. sodium-methoxide.net This is achieved through condensation reactions with dinucleophilic reagents. The two carbonyl groups (one ketone and one from an ester) can react with molecules containing two nucleophilic centers, such as urea, guanidine, or hydrazine, to form five- or six-membered rings. nih.gov
For example:
Pyrimidines: Condensation with urea or thiourea can lead to the formation of substituted pyrimidine rings, which are core structures in many biologically active molecules.
Pyrazoles: Reaction with hydrazine derivatives can yield substituted pyrazoles.
The presence of the propionyl group and the remaining ester group on the this compound backbone allows for the synthesis of highly substituted and functionalized heterocyclic systems.
Pathways to Amino Acids and Derivatives
The synthesis of amino acids from malonic esters is a well-established method, typically starting with diethyl acetamidomalonate, a derivative of diethyl malonate where an acetamido group provides the future amino function. quora.comucalgary.ca A direct pathway from this compound to amino acids is less straightforward because the α-carbon is already substituted with a propionyl group.
However, synthetic routes can be devised through modification of the ketone functional group. One potential pathway involves the reductive amination of the ketone carbonyl. This process would convert the propionyl group into an α-aminopropyl group in a single step, using a nitrogen source like ammonia (B1221849) or an amine in the presence of a reducing agent. Subsequent hydrolysis and decarboxylation of the ester groups would then yield an amino acid derivative. While not a traditional amidomalonate synthesis, this highlights the versatility of the ketone handle for introducing nitrogen-containing functionalities. wikipedia.org
Synthesis of Chiral Compounds and Enantioselective Methodologies
The α-carbon in this compound is a prochiral center. Alkylation of this position creates a new stereocenter, offering the opportunity for asymmetric synthesis to produce chiral molecules. Enantioselective methodologies can be applied to control the stereochemical outcome of this alkylation.
This is typically achieved by using a chiral auxiliary or a chiral catalyst. Modern approaches often employ phase-transfer catalysis with chiral catalysts. In such a system, the enolate of this compound is generated and then guided by the chiral catalyst to react with an electrophile from one face preferentially, leading to the formation of one enantiomer in excess of the other. Although specific protocols for this compound may not be widely published, the principles established for the enantioselective alkylation of other β-keto esters and malonate derivatives are directly applicable. This makes this compound a promising substrate for the synthesis of enantiomerically enriched compounds.
Role in Natural Product Synthesis and Analogues
This compound and its parent compound, diethyl malonate, serve as fundamental building blocks in the intricate art of natural product synthesis. The reactivity of the active methylene group, flanked by two ester functionalities, allows for the strategic introduction of various substituents, a cornerstone of the malonic ester synthesis. This classic reaction enables the formation of substituted acetic acids, which are versatile intermediates in the construction of more complex molecular architectures found in nature.
While specific examples detailing the use of this compound in the total synthesis of marine natural products are not extensively documented in publicly available research, the principles of malonic ester synthesis suggest its potential utility. The propionyl group can be envisioned as a precursor to a propyl side chain, a common structural motif in a variety of natural products. For instance, in the synthesis of pyranocoumarins, a class of compounds with diverse biological activities, substituted malonic esters are often employed to introduce specific alkyl groups.
The general strategy involves the deprotonation of the α-carbon of the malonate derivative, followed by alkylation with a suitable electrophile. Subsequent hydrolysis and decarboxylation yield the desired substituted carboxylic acid, which can then be further elaborated to construct the target natural product or its analogue. The choice of the acyl group on the malonate, such as the propionyl group, therefore dictates the nature of the side chain introduced in the early stages of the synthesis, influencing the final structure and, potentially, the biological activity of the molecule.
Applications in Agrochemical and Fine Chemical Production
The versatility of this compound and related malonic esters extends into the industrial production of agrochemicals and fine chemicals. In the agrochemical sector, these compounds are valuable intermediates in the synthesis of herbicides and fungicides. The core structure of malonic esters allows for the introduction of various functional groups that are essential for the biological activity of the final product. For example, derivatives of diethyl malonate are utilized in the production of certain classes of herbicides that inhibit specific enzymes in weeds, leading to their selective destruction.
While direct examples of this compound in commercial fungicide synthesis are not prominently reported, its chemical properties make it a plausible precursor. The propionyl group could be incorporated into the final molecular structure to enhance lipophilicity, which can improve the penetration of the fungicide through the waxy cuticle of plant leaves and the cell membranes of pathogenic fungi.
In the realm of fine chemicals, this compound serves as a versatile building block for a range of specialty chemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, fragrances, and dyes. The ability to introduce a propionyl group via this compound allows for the precise tailoring of molecular structures to achieve desired properties. For instance, in the synthesis of pharmaceutical intermediates, the propionyl group could be a key structural element of the final active pharmaceutical ingredient (API). Similarly, in the fragrance industry, the incorporation of specific alkyl chains can significantly influence the olfactory properties of a molecule.
Potential in Materials Science and Polymer Chemistry
This compound and its derivatives are emerging as compounds of interest in the fields of materials science and polymer chemistry. Their potential lies in their ability to be incorporated into polymer backbones or to be used as building blocks for the synthesis of functional monomers.
One notable application is in the synthesis of polyesters. Malonic acid and its esters, including diethyl malonate, can be used as diacid monomers in condensation polymerization reactions with diols to produce polyesters. A patent for self-curable and low-temperature curable polyesters describes the use of malonic acid or its esters in the synthesis of these materials google.com. The incorporation of a propionyl group from this compound into the polyester backbone could introduce specific properties, such as increased flexibility or altered thermal characteristics.
Furthermore, substituted malonates can be used to create functional polymers with tailored properties. For example, the presence of the reactive methylene group can be exploited for post-polymerization modifications, allowing for the grafting of other molecules onto the polymer chain. This can be used to create materials with specific surface properties or to attach bioactive molecules to a polymer scaffold. The propionyl group itself can also influence the physical properties of the resulting polymer, such as its solubility and glass transition temperature.
The following table summarizes the potential applications of this compound in different areas of chemical synthesis and materials science:
| Field | Application | Potential Role of the Propionyl Group |
| Natural Product Synthesis | Building block for complex molecules | Precursor to a propyl side chain |
| Agrochemicals | Intermediate for herbicides and fungicides | Enhancement of lipophilicity and biological activity |
| Fine Chemicals | Precursor for specialty chemicals | Key structural element in pharmaceuticals and fragrances |
| Polymer Chemistry | Monomer for polyester synthesis | Modification of polymer properties (e.g., flexibility) |
| Materials Science | Synthesis of functional polymers | Introduction of reactive sites for post-polymerization modification |
Catalytic Transformations and Catalyst Development
Organocatalysis in Malonate Ester Reactions
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. In the context of malonate esters like diethyl propionylmalonate, organocatalysts are particularly effective in promoting stereoselective carbon-carbon bond-forming reactions. These catalysts operate through various activation modes, offering a complementary approach to metal-based catalysis. rsc.org
Asymmetric induction is the preferential formation of one enantiomer or diastereomer over another, leading to a chiral product. wikipedia.org Chiral organocatalysts are instrumental in achieving high levels of asymmetric induction in reactions involving malonate esters. An efficient method for the asymmetric synthesis of chiral α,α-dialkylmalonates has been developed using a binaphthyl-modified chiral quaternary ammonium (B1175870) salt as a phase-transfer catalyst. frontiersin.orgresearchgate.net This approach allows for the enantioselective α-alkylation of α-alkylmalonates, producing versatile chiral building blocks with a quaternary carbon center in high chemical yields and excellent enantioselectivities. researchgate.net
The effectiveness of chiral organocatalysts is often dependent on their structure and the reaction conditions. For instance, chiral 2-aminobenzimidazoles have been utilized as recoverable organocatalysts for the Michael addition of ketones to nitroolefins, a reaction type that is also relevant to malonate chemistry. eco-vector.com The development of such catalysts is crucial for creating efficient and sustainable synthetic routes to enantiomerically pure compounds.
Interactive Table: Chiral Organocatalysts in Asymmetric Malonate Alkylation
| Catalyst | Substrate | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 2,2-Diphenylethyl tert-butyl α-methylmalonate | Benzyl (B1604629) bromide | up to 99 | up to 98 |
Transition Metal Catalysis
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations with high efficiency and selectivity. For malonate esters, transition metals like rhodium and nickel have been pivotal in developing novel synthetic methodologies.
Rhodium catalysts have been successfully employed in the oxidative carbonylation of arenes to form esters. nih.gov This process involves the direct functionalization of a C-H bond with carbon monoxide and an alcohol. nih.gov While not a direct transformation of the malonate group itself, this methodology is relevant to the broader context of ester synthesis and C-H activation. A general protocol for rhodium-catalyzed oxidative carbonylation has been developed, demonstrating a broad substrate scope, including electron-rich, electron-poor, and heterocyclic arenes, with excellent regioselectivity. nih.gov
In a different application, rhodium(III) catalysis has been used for the ortho-selective C-H alkylation of phenols with diazocarbonyl compounds, where a carbene migratory insertion is a key step. researchgate.net This highlights the versatility of rhodium in facilitating C-C bond formation.
Nickel complexes are effective catalysts for enantioselective reactions involving malonate esters. A notable example is the nickel-mediated asymmetric Michael addition of diethyl malonate to chalcones. longdom.org The use of a nickel-sparteine complex as a chiral catalyst system provides the corresponding adducts in good yields (80-91%) and with significant enantioselectivity. longdom.orgresearchgate.net The choice of the nickel salt and the chiral ligand is crucial for the success of the reaction, with NiCl₂ paired with sparteine (B1682161) proving to be a highly effective combination. longdom.org
Research has shown that nickel(II)-diamine complexes can catalyze the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. eco-vector.com This method is a key step in the synthesis of various fine organic synthesis intermediates. eco-vector.comresearchgate.net
Interactive Table: Nickel-Catalyzed Asymmetric Michael Addition
| Nickel Salt | Chiral Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Ni(acac)₂ | Sparteine | Chalcone | 85 | 80 |
Metalloradical catalysis (MRC) is an emerging field that utilizes open-shell metal complexes to control the reactivity and selectivity of radical reactions. nih.govnih.gov This approach is particularly promising for C-H functionalization, a challenging but highly desirable transformation. nih.govnih.govdmaiti.com MRC operates through one-electron chemistry, where metal-centered radicals homolytically activate substrates to generate metal-entangled organic radicals as key intermediates. nih.govnih.gov This strategy allows for precise control over the reaction pathway and stereochemistry. nih.govnih.gov
Cobalt(II) complexes of D₂-symmetric chiral amidoporphyrins have proven to be effective metalloradical catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds. nih.govrsc.org This demonstrates the potential of MRC to construct complex molecular architectures with high stereocontrol. The principles of MRC could be extended to the functionalization of C-H bonds in substrates like this compound, opening new avenues for its derivatization.
Acid and Base Catalysis in Malonate Chemistry
Acid and base catalysis are fundamental strategies in organic chemistry, and they play a crucial role in the reactions of malonate esters. These catalysts are often used to generate the enolate of the malonate, which is a key nucleophilic intermediate in many C-C bond-forming reactions. ucalgary.ca
The malonic ester synthesis is a classic example that relies on base catalysis. A base, such as sodium ethoxide, is used to deprotonate the acidic α-hydrogen of diethyl malonate, forming the enolate. ucalgary.cayoutube.com This enolate can then undergo nucleophilic substitution with an alkyl halide. ucalgary.ca Subsequent acid-catalyzed hydrolysis of the ester groups followed by decarboxylation yields a substituted carboxylic acid. ucalgary.cayoutube.com
Acid catalysis is also employed in the hydrolysis and transesterification of malonate esters. For instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate can be achieved using a mixture of hydrobromic acid and acetic acid, which also promotes decarboxylation to yield 2-(perfluorophenyl)acetic acid. beilstein-journals.org In another example, modified zirconia, a solid acid catalyst, has been used for the transesterification of diethyl malonate with benzyl alcohol. researchgate.net
The choice between acid and base catalysis can significantly impact the outcome of a reaction. For example, in the reaction of diethyl malonate with β-nitrostyrene, various organocatalysts, which can have basic properties, have been investigated to promote the Michael addition. mdpi.com
Catalyst Design and Mechanistic Insights in Catalytic Cycles
The synthesis of this compound, a β-keto ester, is often achieved through the acylation of diethyl malonate. The design of catalysts for this transformation and the understanding of the reaction mechanism are crucial for optimizing reaction efficiency and product yield.
A common method for the synthesis of β-keto esters involves the C-acylation of compounds with active methylene (B1212753) groups, such as diethyl malonate. researchgate.netchemicalbook.com This reaction is typically performed in the presence of a base and an acylating agent, like propionyl chloride. The choice of catalyst, often a base or a Lewis acid, plays a pivotal role in the reaction's success.
Catalyst Design:
The design of catalysts for the acylation of diethyl malonate to produce this compound focuses on several key aspects:
Base Catalysis: Strong bases are often employed to deprotonate the active methylene group of diethyl malonate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the acylating agent. Common bases include sodium ethoxide and tertiary amines. The strength of the base needs to be carefully selected to ensure efficient enolate formation without promoting side reactions like self-condensation.
Lewis Acid Catalysis: Lewis acids can be used to activate the acylating agent, making it more susceptible to nucleophilic attack. For instance, magnesium chloride in the presence of a tertiary amine has been used for the acylation of diethyl malonate. acs.org The magnesium ion is thought to coordinate with the diethyl malonate, increasing the acidity of the methylene protons and facilitating the reaction.
Bifunctional Catalysts: Catalysts that possess both acidic and basic sites can offer enhanced activity. These catalysts can simultaneously activate both the nucleophile (diethyl malonate) and the electrophile (acylating agent), leading to a more efficient reaction pathway.
Mechanistic Insights:
The catalytic cycle for the base-catalyzed acylation of diethyl malonate to form this compound can be described as follows:
Deprotonation: The basic catalyst removes a proton from the α-carbon of diethyl malonate, forming a resonance-stabilized enolate ion.
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the propionylating agent (e.g., propionyl chloride). This step forms a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, eliminating the leaving group (e.g., chloride ion) to yield this compound.
Catalyst Regeneration: The catalyst is regenerated and can participate in another catalytic cycle.
In the case of Lewis acid-assisted catalysis, the Lewis acid coordinates to the carbonyl oxygen of the acylating agent, increasing its electrophilicity and facilitating the nucleophilic attack by the diethyl malonate enolate.
Table 1: Catalyst Systems for Acylation of Malonic Esters
| Catalyst System | Role of Catalyst | Mechanistic Feature |
| Tertiary Amine/MgCl₂ | Base and Lewis Acid | The tertiary amine acts as a base to deprotonate the malonic ester, while MgCl₂ acts as a Lewis acid to coordinate with the malonate, enhancing its acidity. acs.org |
| Sodium Ethoxide | Strong Base | Generates the enolate of diethyl malonate for subsequent nucleophilic attack on the acylating agent. |
| Bifunctional Catalysts | Acid-Base | Simultaneously activates both the malonic ester and the acylating agent to facilitate the reaction. |
Sustainable Catalytic Approaches
In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly methods for chemical synthesis. For the production of this compound and other β-keto esters, several green catalytic approaches are being explored. rsc.org
Green Solvents and Catalysts:
Ionic Liquids: Acidic ionic liquids have been investigated as both catalysts and solvents for esterification reactions. asianpubs.org These compounds offer advantages such as low volatility, high thermal stability, and the potential for catalyst recycling. For instance, an acidic ionic liquid like [Emim]HSO₄ has shown good catalytic activity in esterification, with the ability to be reused multiple times without significant loss of activity. asianpubs.org
Heterogeneous Catalysts: The use of solid acid or base catalysts can simplify product purification and catalyst recovery. For example, silica-supported FeCl₃ has been used as a recyclable heterogeneous Lewis acid catalyst in related reactions.
Biocatalysis: Enzymes, such as lipases, are being explored for the synthesis of β-keto esters via transesterification under mild, solvent-free conditions. google.com This approach offers high chemo- and enantioselectivity, providing a green route to chiral β-keto esters. google.com
Atom Economy and Waste Reduction:
Sustainable approaches also focus on maximizing atom economy and minimizing waste. This can be achieved by:
Catalyst-Free Conditions: In some cases, the transesterification of β-keto esters can be achieved under catalyst-free conditions, particularly when using molecular sieves to remove the alcohol byproduct and drive the reaction to completion. researchgate.net
One-Pot Syntheses: Designing one-pot reaction sequences where multiple steps are carried out in the same reactor without isolating intermediates can reduce solvent usage and waste generation.
The development of these sustainable catalytic methods is crucial for the environmentally responsible production of this compound and other valuable chemical intermediates.
Table 2: Sustainable Approaches in β-Keto Ester Synthesis
| Approach | Catalyst/Method | Advantages | Reference |
| Green Solvents/Catalysts | Acidic Ionic Liquids (e.g., [Emim]HSO₄) | Recyclable, low volatility, dual solvent/catalyst role. | asianpubs.org |
| Biocatalysis | Lipases | Mild, solvent-free conditions; high selectivity. | google.com |
| Catalyst-Free Synthesis | Molecular Sieves | Avoids catalyst contamination and simplifies purification. | researchgate.net |
Advanced Spectroscopic and Computational Analysis
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental to elucidating the molecular structure and bonding of a compound. For diethyl propionylmalonate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and other advanced methods would be essential for a complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: A proton NMR spectrum of this compound is expected to reveal distinct signals corresponding to the different proton environments within the molecule. The ethyl groups would likely show a characteristic quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, which would appear as a triplet. The propionyl group would also exhibit specific multiplets for its methylene and methyl protons. The methine proton on the malonate backbone would present a unique chemical shift and coupling pattern.
¹³C NMR: A carbon-13 NMR spectrum would provide information on the number of distinct carbon environments. Separate signals would be anticipated for the carbonyl carbons of the ester and ketone groups, the methine carbon, the methylene and methyl carbons of the ethyl groups, and the methylene and methyl carbons of the propionyl group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ester CH₃ | Triplet | ~14 |
| Ester CH₂ | Quartet | ~61 |
| Propionyl CH₃ | Triplet | ~8 |
| Propionyl CH₂ | Quartet | ~36 |
| Malonate CH | Singlet/Triplet | ~50 |
| Ester C=O | - | ~167 |
| Ketone C=O | - | ~202 |
| Note: These are predicted values and actual experimental data may vary. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show strong absorption bands characteristic of its functional groups. Key vibrational modes would include:
C=O stretching: Strong absorptions for the ester carbonyl groups, typically in the range of 1735-1750 cm⁻¹, and a distinct band for the ketone carbonyl group around 1715 cm⁻¹.
C-O stretching: Absorptions corresponding to the C-O bonds of the ester groups.
C-H stretching and bending: Bands associated with the aliphatic C-H bonds of the ethyl and propionyl groups.
Mass Spectrometry (MS) Techniques (ESI-MS, MALDI-MSI, HRMS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS): This technique would be crucial for confirming the elemental composition of this compound (C10H16O5) by providing a highly accurate mass measurement of the molecular ion.
Fragmentation Pattern: The mass spectrum would also display a characteristic fragmentation pattern resulting from the cleavage of the molecule. Common fragmentation pathways for similar compounds include the loss of ethoxy groups (-OCH2CH3), the propionyl group (-COCH2CH3), and other neutral fragments. mdpi.com
Other Advanced Spectroscopic Methods (UV-Vis, Raman, X-ray)
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about electronic transitions within a molecule. This compound is expected to exhibit weak absorptions in the UV region corresponding to the n→π* transitions of the carbonyl groups. Studies on similar compounds like diethyl malonate have utilized UV-Vis spectroscopy to investigate their adsorption behaviors. orientjchem.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds. It could be used to further probe the vibrational modes of the carbon backbone and functional groups of this compound.
X-ray Crystallography: Should a suitable single crystal of this compound be grown, X-ray crystallography could provide an unambiguous determination of its three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and crystal packing information. While the crystal structure of this compound itself is not publicly documented, studies on substituted diethyl malonate derivatives demonstrate the utility of this technique. researchgate.net
Computational Chemistry and Theoretical Studies
Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the electronic structure and properties of molecules.
Density Functional Theory (DFT) Calculations
DFT calculations could be employed to:
Optimize the molecular geometry: To predict the most stable three-dimensional conformation of this compound.
Predict spectroscopic properties: To calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions that can be compared with experimental data to aid in spectral assignment and structural confirmation.
Analyze electronic structure: To investigate properties such as orbital energies (HOMO-LUMO), electrostatic potential maps, and charge distributions, which provide insights into the reactivity and intermolecular interactions of the molecule.
While specific DFT studies on this compound are not found in the surveyed literature, the principles of applying DFT to organic molecules are well-established and would be directly applicable.
Molecular Dynamics Simulations and Docking Studies
While specific molecular dynamics (MD) simulations and docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the application of these techniques to structurally similar malonate derivatives provides a framework for understanding its potential interactions.
MD simulations are powerful computational tools used to model the dynamic behavior of molecules over time. These simulations can predict conformational changes, interaction energies, and the stability of molecular complexes. For instance, in drug discovery, MD simulations are used to study how a ligand interacts with a protein's binding site, providing insights into the stability of the ligand-protein complex.
Docking studies, a component of molecular modeling, predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in predicting the binding affinity and mode of action of molecules. Research on a derivative, Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate, has utilized docking calculations to assess its potential as a drug candidate. In that study, the binding scores of the malonate derivative against a specific biological target were calculated and compared to those of approved drugs, demonstrating the utility of this approach in evaluating the therapeutic potential of complex malonate compounds. nih.gov Such methodologies could be readily applied to this compound to explore its interactions with various enzymes or receptors.
Table 1: Illustrative Docking Study Parameters for a Malonate Derivative
| Parameter | Value/Setting |
| Software | Autodock Vina in PyRx 0.8 |
| Grid Box Center (x, y, z) | 6.9967, 0.9230, 22.8079 |
| Grid Box Size (x, y, z) | 19.4420, 26.6047, 26.8413 |
| Energy Minimization | Default settings in Autodock Vina-PyRx |
| Binding Score (kcal/mol) | -7.0 (for one conformer), -6.9 (for a second conformer) |
This data is based on a study of a diethyl malonate derivative and is presented to illustrate the application of docking studies to similar compounds. nih.gov
Quantum Chemical Methods for Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic structure and intrinsic reactivity of molecules like this compound. These computational techniques, such as Density Functional Theory (DFT), provide detailed information about molecular orbitals, electron density distribution, and various spectroscopic properties.
While specific quantum chemical studies on this compound are not readily found, extensive data exists for the parent compound, diethyl malonate. This data, available in resources like the NIST Chemistry WebBook, includes thermochemical properties that are derived from or can be compared with quantum chemical calculations. nist.gov For example, DFT calculations can be used to predict properties such as enthalpy of formation, bond dissociation energies, and vibrational frequencies, which are critical for understanding the molecule's stability and spectroscopic signature.
The reactivity of this compound is dictated by its electronic structure. The presence of the propionyl group introduces an additional carbonyl function, influencing the electron density across the molecule, particularly at the central alpha-carbon. Quantum chemical calculations can precisely map the molecular electrostatic potential (MEP), identifying electrophilic and nucleophilic sites and thus predicting its behavior in chemical reactions.
Table 2: Selected Thermochemical Data for Diethyl Malonate
| Property | Value | Units | Reference |
| Enthalpy of Reaction (ΔrH°) | 1457 ± 9.6 | kJ/mol | nist.gov |
| Free Energy of Reaction (ΔrG°) | 1432 ± 8.4 | kJ/mol | nist.gov |
This data for diethyl malonate provides a baseline for the type of information that can be obtained and computationally verified for this compound.
Modeling of Reaction Mechanisms and Transition States
The synthesis and reactions of this compound involve complex mechanisms that can be elucidated through computational modeling. This approach allows for the characterization of reaction pathways, intermediates, and, crucially, transition states, which are fleeting structures corresponding to the highest energy point along a reaction coordinate.
A key reaction involving malonic esters is the malonic ester synthesis, which is used to produce substituted carboxylic acids. The mechanism involves the deprotonation of the alpha-carbon, followed by alkylation and subsequent hydrolysis and decarboxylation. Computational modeling of this process for this compound would involve calculating the energies of all reactants, intermediates, transition states, and products.
By mapping the potential energy surface, researchers can determine the activation energies for each step, providing a quantitative understanding of the reaction kinetics. This information is invaluable for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve yield and selectivity. While specific modeling of this compound reactions is not widely published, the methodologies for studying similar acylation and alkylation reactions of diethyl malonate are well-established. youtube.com
Derivatization Strategies for Enhanced Analytical Detection
For the accurate and sensitive detection of this compound in various matrices, derivatization is often a necessary step, particularly for gas chromatography (GC) analysis. Derivatization involves chemically modifying the analyte to produce a new compound with properties that are more suitable for a specific analytical method. This can enhance volatility, improve thermal stability, and introduce a detector-responsive tag.
While specific derivatization protocols for this compound are not detailed in the available literature, methods developed for diethyl malonate and other related malonic acids can be adapted. For instance, a gas chromatographic method for the determination of trace quantities of diethyl malonate in ethanol (B145695) has been developed, which relies on direct injection without derivatization, but is suitable for relatively simple matrices. dtic.mildtic.mil
In more complex samples, or for enhanced sensitivity, derivatization would be advantageous. For related compounds like methylmalonic acid, derivatization with reagents such as pentafluorobenzyl bromide (PFB-Br) has been shown to produce derivatives with excellent properties for GC-mass spectrometry (MS) analysis. nih.gov This reagent reacts with carboxylic acid groups to form PFB esters, which are highly electronegative and thus exhibit high sensitivity in electron capture detection (ECD) or can be readily analyzed by MS. Given the structure of this compound, which contains ester functionalities, derivatization strategies would likely target the active methylene proton for certain analytical purposes or involve transesterification if analysis of the core malonic acid structure is desired.
Monitoring of reactions involving diethyl malonate derivatives by GC has been reported, indicating the suitability of this analytical technique for process control and purity assessment. google.com
Emerging Trends and Future Research Directions
Development of Novel Synthetic Routes with Improved Efficiency
The classical synthesis of diethyl propionylmalonate involves the acylation of diethyl malonate with propionyl chloride. While effective, this method often requires strong bases and can lead to side products. Current research is focused on developing more efficient and sustainable synthetic strategies.
Organocatalysis: The use of organic catalysts is a growing area of interest for the acylation of malonates. Organocatalysts offer the advantages of being metal-free, less sensitive to air and moisture, and often providing high selectivity. Research into catalysts such as N-heterocyclic carbenes (NHCs) for the propionylation of diethyl malonate could lead to milder reaction conditions and improved yields.
Metal-Catalyzed Acylation: Transition metal catalysis offers powerful alternatives for the synthesis of β-keto esters. Palladium- and copper-catalyzed methodologies are being explored for the direct C-acylation of malonate esters. researchgate.net These methods can offer high efficiency and functional group tolerance. For instance, a mild and general copper-catalyzed arylation of diethyl malonate has been developed, suggesting the potential for analogous acylation reactions under similar mild conditions. researchgate.net Future work will likely focus on expanding the scope of metal catalysts to include more earth-abundant and less toxic metals.
Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, presents a green and highly selective alternative. Lipases and esterases could potentially be engineered to catalyze the direct propionylation of diethyl malonate or the selective hydrolysis of a related precursor. Chemoenzymatic cascades, which combine chemical and enzymatic steps in a one-pot synthesis, are also a promising avenue for producing chiral propionylmalonates. core.ac.ukmdpi.comrsc.org
| Synthetic Approach | Catalyst/Reagent Example | Potential Advantages |
| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Metal-free, mild conditions, high selectivity |
| Metal Catalysis | Palladium or Copper complexes | High efficiency, broad functional group tolerance |
| Biocatalysis | Engineered lipases/esterases | High selectivity, green conditions, access to chiral products |
Exploration of New Reactivity Modes for this compound
Beyond its traditional role as a nucleophile in alkylation and condensation reactions, researchers are exploring novel ways to harness the reactivity of this compound.
Radical Chemistry: The generation of radical species from β-keto esters opens up new avenues for C-C bond formation. Manganese(III)-based oxidative free-radical cyclization of unsaturated β-keto esters has been demonstrated as a powerful synthetic method. acs.org This suggests that this compound could be a precursor to radical intermediates for use in various addition and cyclization reactions.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical ions under mild conditions. The application of photoredox catalysis to β-keto esters could unlock novel transformations of this compound, such as C-H functionalization and cross-coupling reactions that are not accessible through traditional methods. nih.gov
Umpolung Reactivity: Exploring the "umpolung" or reverse polarity reactivity of this compound is another exciting frontier. By converting the normally nucleophilic α-carbon into an electrophilic center, new synthetic disconnections become possible. This could be achieved through the use of specific reagents or catalytic systems that invert the electronic character of the molecule.
Integration with Continuous Flow Chemistry
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The integration of this compound chemistry into continuous flow systems is a key area of future development.
Flow Synthesis of β-Keto Esters: The synthesis of β-keto esters has been successfully demonstrated in continuous flow reactors. rsc.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. Microreactor technology, in particular, offers a platform for the rapid optimization and screening of reaction conditions for the synthesis of this compound. nih.gov
Multi-step Flow Synthesis: A significant advantage of flow chemistry is the ability to telescope multiple reaction steps into a single, continuous process without the need for intermediate purification. Future research will likely focus on developing multi-step flow syntheses that utilize this compound as a key building block for the production of complex molecules, such as active pharmaceutical ingredients (APIs). askfilo.com Computational fluid dynamics (CFD) simulations can aid in the design and optimization of these continuous flow processes. nih.gov
| Flow Chemistry Aspect | Key Advantages |
| Microreactor Synthesis | Rapid optimization, precise control, enhanced safety |
| Multi-step Synthesis | Increased efficiency, reduced waste, automation |
| Scalability | Seamless transition from laboratory to industrial production |
Advancements in Asymmetric Synthesis and Catalysis
The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. Developing asymmetric methods for reactions involving this compound is a major focus of current research.
Asymmetric Acylation: The enantioselective acylation of diethyl malonate to produce chiral β-keto esters, including this compound derivatives, is a significant challenge. The development of novel chiral catalysts, both metal-based and organocatalytic, is crucial for achieving high enantioselectivity in these transformations.
Kinetic Resolution: Enzyme-catalyzed kinetic resolution offers a powerful method for separating racemic mixtures of chiral compounds. Lipases, for example, can be used to selectively acylate or deacylate one enantiomer of a racemic this compound derivative, providing access to enantiomerically pure products.
Chemoenzymatic Cascades: The combination of chemical and enzymatic steps in a single pot, known as a chemoenzymatic cascade, is a highly efficient strategy for asymmetric synthesis. rsc.org For example, a chemical catalyst could be used to generate a racemic mixture of a this compound derivative, followed by an enzyme that selectively transforms one enantiomer, leading to a highly enantioenriched final product. core.ac.ukmdpi.com
Computational Design of Catalysts and Reactions
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, accelerating the discovery and optimization of new catalysts and reactions.
Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the mechanisms of reactions involving this compound. By modeling the transition states and intermediates of catalytic cycles, researchers can better understand the factors that control reactivity and selectivity, guiding the design of more efficient catalysts.
Machine Learning for Catalyst Screening: Machine learning algorithms can be trained on large datasets of experimental and computational data to predict the performance of potential catalysts. elsevier.comcmu.edunih.govresearchgate.netyoutube.com This high-throughput screening approach can dramatically accelerate the discovery of novel catalysts for the synthesis and functionalization of this compound. nih.govnih.govrsc.orgmdpi.com
Reaction Prediction: Machine learning models are also being developed to predict the outcomes of chemical reactions, including identifying potential side products and optimizing reaction conditions. elsevier.comcmu.edunih.govresearchgate.netyoutube.com Applying these predictive models to reactions of this compound will enable chemists to design more efficient and robust synthetic routes.
Applications in Emerging Chemical Technologies
The unique chemical properties of this compound make it a promising building block for a variety of advanced materials and technologies.
Polymer Chemistry: Functionalized β-keto esters can be used as monomers or cross-linking agents in the synthesis of novel polymers. The reactivity of the keto and ester groups allows for post-polymerization modification, enabling the creation of materials with tailored properties. There is potential for this compound to be incorporated into biodegradable polymers, contributing to the development of more sustainable plastics. specialchem.comnih.govmdpi.comrsc.org
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with applications in gas storage, separation, and catalysis. The dicarbonyl moiety of this compound and its derivatives can act as a chelating ligand for metal ions, making it a potential precursor for the synthesis of novel MOFs with unique structures and properties. rsc.orgrsc.orgmdpi.comnih.govrroij.com
Pharmaceutical and Agrochemical Synthesis: this compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. askfilo.com As our understanding of its reactivity and stereocontrol improves, it is expected to play an even greater role in the development of new drugs and crop protection agents.
Q & A
Q. What is the methodological framework for utilizing diethyl malonate in malonic ester synthesis to synthesize substituted carboxylic acids?
Diethyl malonate serves as a nucleophilic enolate intermediate in malonic ester synthesis. Key steps include:
- Enolate Formation : Treat diethyl malonate with a strong base (e.g., sodium ethoxide) to deprotonate the α-hydrogen .
- Alkylation : React the enolate with alkyl halides or electrophiles to form substituted malonates .
- Hydrolysis and Decarboxylation : Acidic hydrolysis of the ester groups yields a dicarboxylic acid, which undergoes thermal decarboxylation to produce a monocarboxylic acid . Critical Considerations: Base strength, solvent polarity, and temperature control to avoid premature hydrolysis.
Q. How is diethyl malonate employed in the synthesis of barbiturates, and what reaction conditions optimize cyclization with urea?
Diethyl malonate reacts with urea and aldehydes/ketones under basic conditions (e.g., sodium ethoxide) to form barbiturates. Methodological steps:
- Condensation : Diethyl malonate and urea undergo nucleophilic attack, forming a cyclic intermediate.
- Cyclization : Heating in ethanol facilitates ring closure . Optimization: Excess urea and inert atmosphere (to prevent oxidation) improve yield.
Advanced Research Questions
Q. How can researchers resolve regioselectivity challenges in alkylation reactions involving diethyl malonate when multiple electrophilic sites are present?
Competing alkylation at β-ketoester sites can be mitigated by:
Q. What strategies address data inconsistencies when extrapolating toxicity profiles of diethyl malonate from analogs like dimethyl malonate in environmental risk assessments?
The U.S. EPA’s approach involves:
- Analog Clustering : Group diethyl malonate with structurally similar malonates (e.g., dimethyl malonate) to infer toxicity endpoints .
- Weight-of-Evidence Analysis : Compare data across analogs for acute toxicity (e.g., LD50 ranges: 15,720 mg/kg oral in rats for diethyl malonate vs. 6,800 mg/kg for dimethyl malonate) .
- Grey Literature Integration : Supplement peer-reviewed data with regulatory databases (e.g., OECD/SIDS, NTP) to validate trends .
Q. How do reaction conditions influence premature decarboxylation during diethyl malonate-based syntheses, and what experimental controls prevent this?
Premature decarboxylation occurs under acidic or high-heat conditions. Mitigation strategies:
- pH Control : Maintain neutral to slightly basic conditions during hydrolysis .
- Stepwise Heating : Gradual temperature increase during decarboxylation (e.g., 80°C → 120°C) minimizes side reactions .
- Inert Solvents : Use aprotic solvents (e.g., DMF) to stabilize intermediates .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on diethyl malonate’s environmental persistence when using predictive models vs. experimental data?
Discrepancies arise from variations in:
- Hydrolysis Rates : Experimental half-lives in water (e.g., 12–48 hours) vs. model-predicted values (e.g., 7 days) due to pH and microbial activity differences .
- Analytical Methods : LC-MS/MS quantification vs. spectrophotometry may yield divergent degradation profiles . Resolution: Validate models with site-specific parameters (e.g., pH, temperature) and cross-reference with EPA’s Functional Use Database .
Methodological Resources
- Toxicity Data Gaps : Refer to EPA’s analog search protocols in Table C.1 (NITE, OECD/SIDS) .
- Synthetic Applications : Review reaction mechanisms in Science.gov studies (e.g., condensation with pyridyl amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


